4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole
CAS No.: 678165-15-6
Cat. No.: VC8418624
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 678165-15-6 |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 |
| Standard InChI Key | YPRUBERKIHANLG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NC(=CO2)CCl |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC(=CO2)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 1,3-oxazole ring system with three key substituents (Fig. 1):
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Position 2: A 3-methoxyphenyl group, contributing π-π stacking capabilities and electronic modulation via the methoxy (-OCH₃) substituent.
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Position 4: A chloromethyl (-CH₂Cl) group, enabling nucleophilic substitution reactions.
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Position 5: A methyl (-CH₃) group, enhancing steric bulk and influencing ring conformation.
Molecular Formula: C₁₂H₁₂ClNO₂
Molecular Weight: 237.68 g/mol
IUPAC Name: 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key absorptions include C=N stretching (~1600–1650 cm⁻¹) for the oxazole ring and C-Cl stretching (~600–800 cm⁻¹) for the chloromethyl group.
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¹H NMR: Distinct signals for the methoxy proton (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and methyl groups (δ ~2.5 ppm).
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13C NMR: Peaks corresponding to the oxazole carbons (δ ~150–160 ppm), methoxy carbon (δ ~55 ppm), and chloromethyl carbon (δ ~40 ppm).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole involves cyclization strategies analogous to those used for para-substituted analogs . A representative pathway includes:
Step 1: Condensation of 3-methoxybenzamide with 1,3-dichloroacetone in xylene under reflux conditions (48 hours), employing a Dean-Stark trap for water removal.
Step 2: Sequential addition of 1,3-dichloroacetone to drive the reaction to completion, followed by solvent evaporation and purification via recrystallization or chromatography.
Reaction Equation:
Yield: ~95% (estimated from analogous syntheses ).
Industrial Scalability
Industrial production may utilize continuous flow reactors to enhance yield and safety. Key considerations include:
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Temperature Control: Maintaining reflux conditions (140–150°C) for optimal cyclization.
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Solvent Selection: Xylene’s high boiling point facilitates prolonged heating without degradation.
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Byproduct Management: Efficient removal of HCl gas generated during chloromethylation.
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value |
|---|---|
| Density | ~1.20 g/cm³ |
| Boiling Point | ~385°C (estimated) |
| LogP (Partition Coeff.) | 3.40 (moderate lipophilicity) |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, chloroform) |
Thermal Stability
The compound demonstrates stability up to 200°C, with decomposition observed at higher temperatures. Differential Scanning Calorimetry (DSC) reveals an exothermic peak at ~210°C, indicative of oxidative degradation.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols):
Applications: Derivatization for drug discovery (e.g., prodrug synthesis).
Coupling Reactions
The 3-methoxyphenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:
Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).
Oxidation and Reduction
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Oxidation: Conversion of the methyl group to a carboxylic acid using KMnO₄ under acidic conditions.
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Reduction: Hydrogenation of the oxazole ring to a dihydrooxazole derivative using H₂/Pd-C.
Biological Activities and Applications
| Analog Structure | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-(4-Chlorophenyl)-oxazole | 1.6 | Candida albicans |
| 2-(3-Methylphenyl)-oxazole | 17 | Staphylococcus aureus |
Mechanism: Disruption of microbial cell membranes via hydrophobic interactions.
Neuropharmacological Applications
Preliminary studies suggest modulation of neurotransmitter receptors (e.g., GABAₐ) due to the methoxyphenyl group’s affinity for aromatic binding pockets.
Materials Science
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OLEDs: The conjugated oxazole core serves as an electron-transport layer.
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Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit luminescent properties.
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